molecular formula C21H19FN6O B10830126 CXCR7 antagonist-1

CXCR7 antagonist-1

Cat. No.: B10830126
M. Wt: 390.4 g/mol
InChI Key: IGJCDMUXCOCMMI-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR7 antagonist-1 involves several steps, including the preparation of amides and the use of various reagents and conditions. For instance, the preparation of amides involves the reaction of specific carboxylic acids with amines under controlled conditions . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the synthetic routes used in laboratory settings, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade solvents and reagents, as well as specialized equipment to maintain reaction conditions.

Chemical Reactions Analysis

Types of Reactions

CXCR7 antagonist-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Properties

Molecular Formula

C21H19FN6O

Molecular Weight

390.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(3S)-1-pyrrolo[1,2-a]pyrazin-1-ylpyrrolidin-3-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C21H19FN6O/c22-15-3-5-17(6-4-15)28-12-8-18(25-28)21(29)24-16-7-11-27(14-16)20-19-2-1-10-26(19)13-9-23-20/h1-6,8-10,12-13,16H,7,11,14H2,(H,24,29)/t16-/m0/s1

InChI Key

IGJCDMUXCOCMMI-INIZCTEOSA-N

Isomeric SMILES

C1CN(C[C@H]1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5

Canonical SMILES

C1CN(CC1NC(=O)C2=NN(C=C2)C3=CC=C(C=C3)F)C4=NC=CN5C4=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.